(R)-oxamniquine -

(R)-oxamniquine

Catalog Number: EVT-1573378
CAS Number:
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-oxamniquine is a {2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol that has R configuration. It is an enantiomer of a (S)-oxamniquine.
Overview

(R)-oxamniquine is an enantiomer of oxamniquine, a compound historically used to treat schistosomiasis, particularly infections caused by Schistosoma mansoni. This compound has garnered attention due to its specific activity against certain schistosome species and has been the subject of extensive research aimed at improving its efficacy and broadening its therapeutic applications. The compound is classified as an antischistosomal agent and is part of a larger family of small molecules designed for parasitic infections.

Source and Classification

(R)-oxamniquine is derived from the racemic mixture of oxamniquine, which was initially developed in the mid-20th century as a treatment for schistosomiasis. The compound belongs to the class of sulfamoyl derivatives and is characterized by its chiral nature, with (R)- and (S)-enantiomers exhibiting different biological activities. Research has shown that (R)-oxamniquine possesses distinct pharmacological properties compared to its counterpart, making it a focus for structure-activity relationship studies aimed at enhancing its therapeutic profile against schistosome parasites.

Synthesis Analysis

The synthesis of (R)-oxamniquine involves several key steps, primarily utilizing chromatographic techniques to isolate the enantiomer from its racemic form. A common method includes:

  1. Chiral Chromatography: High-performance liquid chromatography (HPLC) is employed to separate the enantiomers. The process utilizes a chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), which selectively interacts with the enantiomers based on their spatial configuration.
  2. Solvent Systems: A mixture of n-hexane and isopropanol is typically used as the mobile phase for elution, with additives like dimethylamine to prevent ionization of amino groups during separation.
  3. Purification and Characterization: Following separation, the enantiomers are collected, evaporated to dryness, and re-dissolved for further analysis via HPLC to ensure purity and yield.

This method allows for the efficient isolation of (R)-oxamniquine in optically pure form, suitable for subsequent biological evaluations.

Molecular Structure Analysis

The molecular structure of (R)-oxamniquine can be described by its chiral centers and functional groups that contribute to its biological activity. The compound features:

  • Chiral Carbon Atoms: The presence of chiral carbons in the structure leads to its enantiomeric forms.
  • Functional Groups: Key functional groups include sulfamoyl moieties that are critical for its interaction with biological targets.

Crystallographic studies have provided detailed insights into the spatial arrangement of atoms within (R)-oxamniquine, revealing how these structural features influence its binding affinity to target enzymes involved in schistosomiasis.

Chemical Reactions Analysis

(R)-oxamniquine undergoes various chemical reactions that are essential for its biological activity:

  1. Sulfation Reactions: The compound acts as a substrate for sulfotransferase enzymes in schistosomes, leading to the formation of sulfated metabolites that exhibit enhanced antiparasitic activity.
  2. Binding Interactions: X-ray crystallography has shown how (R)-oxamniquine binds within the active site of specific enzymes, facilitating its mechanism of action against schistosome parasites.

These reactions are pivotal in understanding how (R)-oxamniquine exerts its therapeutic effects and how modifications to its structure can enhance efficacy.

Mechanism of Action

The mechanism of action of (R)-oxamniquine primarily involves:

  1. Enzyme Interaction: Upon administration, (R)-oxamniquine is metabolized by sulfotransferase enzymes in Schistosoma mansoni, leading to sulfation that activates the compound.
  2. Disruption of Parasite Function: The activated form interferes with critical biochemical pathways within the parasite, ultimately leading to cell death.

Studies have demonstrated that (R)-oxamniquine exhibits higher binding affinity compared to other analogs, resulting in more effective parasite killing at lower concentrations.

Physical and Chemical Properties Analysis

(R)-oxamniquine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 319 g/mol.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: Stability can vary based on environmental conditions; thus, proper storage conditions are essential to maintain efficacy.

These properties influence both the pharmacokinetics and pharmacodynamics of (R)-oxamniquine when administered as a treatment.

Applications

(R)-oxamniquine has significant scientific applications:

  • Antiparasitic Treatment: It serves as a potential treatment option for schistosomiasis, especially given the rising resistance observed with traditional therapies like praziquantel.
  • Drug Development: Ongoing research aims to explore derivatives and analogs of (R)-oxamniquine that could provide broader-spectrum activity against various schistosome species or improve pharmacological profiles.

Research efforts continue to investigate novel formulations and delivery methods that enhance bioavailability and therapeutic outcomes for patients afflicted with schistosomiasis.

Introduction to Schistosomiasis and Chemotherapeutic Challenges

Schistosomiasis remains one of the most devastating neglected tropical diseases (NTDs), with Schistosoma mansoni causing intestinal schistosomiasis across sub-Saharan Africa, South America, and the Middle East. The World Health Organization (WHO) estimates that over 250 million people required preventive chemotherapy in 2021, with approximately 90% of infections occurring in resource-limited settings [5] [8]. Despite coordinated control efforts, the disease persists due to ecological complexity, socioeconomic barriers, and limitations of existing drugs.

Global Burden of Schistosoma mansoni Infections

S. mansoni infection continues to impose a staggering public health burden:

  • Geographical Reach: Endemic in 51 countries, with major transmission foci in sub-Saharan Africa (especially Lake Victoria), Brazil, Venezuela, Yemen, and parts of the Middle East [5] [8].
  • Prevalence Trends: A 2024 meta-analysis of 542 studies (1,163,866 participants) revealed a pooled global prevalence of 14.8% in endemic regions. Sub-Saharan Africa bears the highest burden (15.3%), followed by South America (12.4%) and the Eastern Mediterranean (9.5%) [8].
  • Morbidity Patterns: Approximately 7–12% of infected individuals in high-transmission areas develop heavy-intensity infections (>400 eggs/gram feces), driving hepatosplenic pathology, portal hypertension, and irreversible fibrosis [1] [5]. While mass drug administration (MDA) with praziquantel has reduced high-intensity infections by 37% since 2010, persistent hotspots demonstrate incomplete control [8].

Table 1: Global Distribution of S. mansoni Infection (2020-2024 Meta-Analysis) [8]

RegionPooled Prevalence (95% CI)High-Intensity Infection Prevalence
Sub-Saharan Africa15.3% (13.9–16.8%)4.2–7.1%
South America12.4% (8.9–16.4%)3.1–5.3%
Eastern Mediterranean9.5% (5.4–14.6%)1.8–3.5%
Global (Endemic Areas)14.8% (13.5–16.1%)3.5–6.0%

Limitations of Current Antischistosomal Therapies

Praziquantel (PZQ), the WHO-recommended therapy since the 1980s, faces significant challenges:

  • Mechanistic and Efficacy Gaps: PZQ is ineffective against juvenile schistosomes, exhibits variable cure rates (40–90%), and fails to prevent rapid reinfection in high-transmission zones [6] [9]. Laboratory and field isolates with reduced PZQ sensitivity have emerged, raising concerns about de facto resistance [7] [10].
  • Therapeutic Monoculture: With PZQ accounting for >99% of schistosomiasis treatments, the absence of alternatives creates vulnerability. Drug discovery pipelines remain sparse—only three novel anthelmintic classes reached veterinary markets since 2000, and none for human schistosomiasis [4] [9].
  • Diagnostic Limitations: Inaccurate low-burden detection and inconsistent differentiation of active/resolved infections hinder monitoring of MDA impact and drug efficacy [6] [8].

Role of Oxamniquine in Historical and Contemporary Contexts

Oxamniquine (originally marketed as Vansil® or Mansil®) emerged in the 1970s as a potent alternative to PZQ for S. mansoni:

  • Historical Development: Developed by Pfizer, oxamniquine received FDA approval in 1978. Its deployment was concentrated in Brazil and other South American countries, where >6 million treatments were administered pre-1987. By contrast, usage in Africa was minimal (<3 million doses) due to co-endemicity of S. haematobium (insensitive to oxamniquine) and cost considerations [2] [9].
  • Mechanism of Action: Oxamniquine is a prodrug selectively activated by S. mansoni’s sulfotransferase enzyme (SmSULT-OR). This activation generates an electrophilic ester that alkylates DNA, causing lethal mutations in the parasite. The (R)-enantiomer possesses virtually all antischistosomal activity, making stereoselective synthesis or resolution critical for efficacy [2].
  • Resistance Mechanisms: Functional studies confirm that loss-of-function mutations in SmSULT-OR confer recessive resistance. Key mutations (e.g., E142del, C35R, W120R, N171IfsX28) disrupt the enzyme’s active site or cause truncation, preventing oxamniquine activation. Crucially, these mutations predate widespread oxamniquine use and persist as standing variation in parasite populations [2].

Table 2: Clinically Relevant SmSULT-OR Resistance Mutations to Oxamniquine [2]

MutationLocationFunctional ConsequenceFrequency in Old World Parasites
E142delExon 4Disrupted active site0.9–3.2%
W120RExon 3Impaired substrate binding5.1–8.7%
N171IfsX28Exon 5Premature truncation (loss of catalytic domain)4.3–6.9%
C35RExon 1Altered disulfide bondingRare (<0.5%)
Premature STOPExon 2Non-functional protein1.2–2.8%
  • Contemporary Relevance: Despite withdrawal from most markets by the 2000s, oxamniquine retains strategic value:
  • As a PZQ-sparing agent for rotating MDA regimens to reduce selection pressure.
  • For treating PZQ-tolerant infections in travel medicine or endemic hotspots.
  • As a scaffold for next-generation derivatives overcoming resistance mutations [2] [9]. Genomic surveillance confirms that 4.3–14.9% of Old World S. mansoni parasites harbor SmSULT-OR polymorphisms reducing oxamniquine sensitivity—even without significant historical drug pressure [2] [10].

Table 3: Comparative Activation Pathways of Oxamniquine vs. Praziquantel

ParameterOxamniquinePraziquantel
Prodrug ActivationSmSULT-OR sulfonationHost CYP-mediated hydroxylation
Active SpeciesDNA-alkylating esterUnknown (TRPMPZQ channel agonist?)
Resistance MechanismLoss-of-function SmSULT-OR mutationsReduced TRPMPZQ sensitivity (emerging)
Stage SpecificityAdult/juvenile wormsWeakly active against juveniles

Key Implications for Schistosomiasis Control

The epidemiology of S. mansoni and the pharmacodynamics of oxamniquine highlight critical lessons:

  • Standing Variation Enables Rapid Resistance: The widespread distribution of SmSULT-OR resistance alleles in African S. mansoni populations—despite minimal oxamniquine usage—demonstrates how historical parasite migration (e.g., via transatlantic slave trade) and cryptic genetic diversity create a reservoir for rapid resistance upon drug reintroduction [2] [10].
  • Strategic Redeployment Potential: In regions where resistance alleles remain rare (e.g., parts of South America), oxamniquine could serve as a backup for PZQ. Molecular surveillance of SmSULT-OR variants should guide geographic deployment [2] [9].
  • Drug Design Opportunities: Structural studies of SmSULT-OR mutants (e.g., E142del) reveal steric and electrostatic alterations preventing oxamniquine binding. This informs the development of oxamniquine analogs active against resistant parasites, such as ethyl-ester prodrugs resistant to esterase cleavage or compounds exploiting alternative activation pathways [2].

Properties

Product Name

(R)-oxamniquine

IUPAC Name

[(2R)-7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3/t12-/m1/s1

InChI Key

XCGYUJZMCCFSRP-GFCCVEGCSA-N

SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Canonical SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Isomeric SMILES

CC(C)NC[C@H]1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.